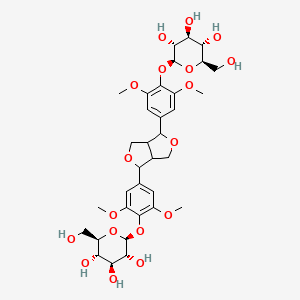

Syringaresinol diglucoside

説明

特性

IUPAC Name |

2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Record name | Eleutheroside D | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113328 | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96038-87-8, 573-44-4 | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Syringaresinol Diglucoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol (B1662434) diglucoside is a naturally occurring lignan (B3055560) glycoside, a class of polyphenolic compounds found throughout the plant kingdom. As a phytoestrogen, it exhibits weak estrogenic activity by binding to estrogen receptors and has garnered significant scientific interest for its diverse pharmacological properties, including potent antioxidant and anti-inflammatory effects.[1] These characteristics make it a compelling candidate for further investigation in the development of novel therapeutics for a range of diseases driven by oxidative stress and inflammation. This technical guide provides an in-depth overview of the natural sources, plant distribution, quantitative data, experimental protocols for extraction and analysis, and the key signaling pathways modulated by syringaresinol diglucoside.

Natural Sources and Plant Distribution

This compound is widely distributed across various plant families. Its presence is particularly prominent in several species utilized in traditional medicine.

Primary Plant Sources:

-

Eleutherococcus senticosus (Siberian Ginseng): The roots and stems of this adaptogenic plant are a major source of this compound, where it is often referred to as eleutheroside E.[2][3] The European Pharmacopoeia stipulates that dried underground parts of E. senticosus should contain a minimum of 0.08% of the sum of eleutheroside B (syringin) and eleutheroside E.[2][3]

-

Acanthopanax spp.: this compound is a major constituent in the stem bark of various Acanthopanax species.[4]

-

Polygonatum sibiricum (Siberian Solomon's Seal): This plant, used in traditional Chinese medicine, has been identified as a source of this compound.[5][6]

-

Albizia spp. (e.g., Paraserianthes falcataria): The bark of these trees is known to contain syringaresinol and its glycosides.[7][8]

-

Panax ginseng C.A. Mey (Korean Ginseng): While more known for ginsenosides, the berries of Panax ginseng have also been shown to contain syringaresinol.

General Distribution in the Plant Kingdom:

Lignans (B1203133), including syringaresinol and its derivatives, are broadly found in a variety of plant-based foods. The primary dietary sources include:

-

Cereals and Grains: Present in relatively high levels in various cereals and processed food products.[9]

-

Oilseeds: Flaxseed is a particularly rich source of the lignan secoisolariciresinol (B192356) diglucoside, a related compound.

-

Nuts and Seeds: Various nuts and seeds contribute to dietary lignan intake.[9]

-

Vegetables and Fruits: A study on the Dutch population indicated that vegetables and fruits are significant sources of dietary lignans.[9]

-

Beverages: Beverages were identified as the main dietary source of lignans in one population study.[9]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, geographical location, and harvesting time. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound(s) Analyzed | Concentration Range | Reference |

| Eleutherococcus senticosus | Fruits | Eleutheroside B, Eleutheroside E (this compound), and Isofraxidin (total) | ~30 mg/g | [3] |

| Eleutherococcus senticosus | Adventitious Roots (in vitro culture) | Eleutheroside E (this compound) | 108 µg/g DW | [3] |

| Eleutherococcus senticosus | Dried Underground Organs | Eleutheroside B and Eleutheroside E (sum) | Minimum 0.08% DW | [2][3] |

Note: Data on the specific concentration of this compound is limited in the currently available literature. Further quantitative studies on a wider range of plant sources are warranted.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices involve a multi-step process. The following sections outline the detailed methodologies commonly employed.

Sample Preparation and Extraction

Proper preparation of the plant material is crucial for efficient extraction.

-

Grinding: Dried plant material (e.g., roots, stems) should be ground into a fine powder to increase the surface area for solvent penetration.

-

Extraction Solvents: Mixtures of water and alcohols, such as 70-100% aqueous ethanol (B145695) or methanol, are commonly used for the extraction of lignan glycosides.[10]

-

Extraction Techniques:

-

Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[11]

-

Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent but may involve heat, which could degrade thermolabile compounds.[10]

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[10]

-

Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[11]

-

-

Hydrolysis (for complexed lignans): In some plant matrices, lignans like secoisolariciresinol diglucoside exist in a macromolecular complex.[10] Alkaline hydrolysis is often employed to break the ester and glycoside linkages, liberating the free lignan glycoside.[10]

Purification and Isolation

Following extraction, the crude extract containing a mixture of compounds needs to be purified to isolate this compound.

-

Solid-Phase Extraction (SPE): A common technique for initial cleanup and enrichment of the target compound from the crude extract.

-

Column Chromatography:

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of the compound to a high degree of purity.

Quantification and Characterization

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used method for the quantification of this compound.[13][14][15][16]

-

Column: Typically a reversed-phase C18 column.

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14]

-

Detection: UV detection is commonly performed at around 280 nm, which is the absorption maximum for many lignans.

-

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides higher selectivity and sensitivity for quantification and is also used for structural confirmation.[14][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of the isolated compound. Both 1H and 13C NMR data are required for complete characterization.[19][20][21]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[12][17]

Signaling Pathways and Biological Activity

This compound and its aglycone, syringaresinol, have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity: Inhibition of NF-κB and AP-1 Signaling

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways.[4][22] These transcription factors play a central role in the expression of pro-inflammatory mediators.

-

NF-κB Pathway: In response to inflammatory stimuli, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., IL-1β, IL-6, TNF-α). Syringaresinol and its diglucoside have been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB activation.[23][24][25][26]

-

AP-1 Pathway: The AP-1 transcription factor, a dimer typically composed of c-Jun and c-Fos proteins, is activated by mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. Activated AP-1 also promotes the expression of inflammatory mediators, including matrix metalloproteinases (MMPs). Syringaresinol has been demonstrated to inhibit the phosphorylation of MAPKs, leading to a reduction in the nuclear levels of activated c-Fos and c-Jun, and subsequent suppression of AP-1 transcriptional activity.[22]

Caption: Anti-inflammatory mechanism of this compound.

Antioxidant Activity

The antioxidant properties of this compound are attributed to both direct and indirect mechanisms.

-

Direct Radical Scavenging: As a phenolic compound, syringaresinol can directly donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions.[9]

-

Modulation of Endogenous Antioxidant Systems: Syringaresinol has been shown to potentially modulate the Keap1/Nrf2 signaling pathway.[27] Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1 (Kelch-like ECH-associated protein 1), translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the upregulation of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), enhancing the cell's capacity to neutralize ROS.[27][28][29]

Caption: Antioxidant mechanism of this compound.

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory and antioxidant properties. Its widespread distribution in various medicinal plants underscores its potential for therapeutic applications. This technical guide provides a foundational understanding of its natural sources, methods for its isolation and analysis, and its mechanisms of action at the molecular level. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings, which will be crucial for its development as a potential therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.

References

- 1. (-)-Syringaresinol diglucoside | 66791-77-3 | FS145195 [biosynth.com]

- 2. Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syringaresinol-di-O-β-D-glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin-induced mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syringaresinol‑di‑O‑β‑D‑glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin‑induced mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thescipub.com [thescipub.com]

- 13. researchgate.net [researchgate.net]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of secoisolariciresinol diglucoside isomers in flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acgpubs.org [acgpubs.org]

- 20. Isolation and NMR spectra of syringaresinol-beta-D-glucoside from Cressa cretica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Syringaresinol Inhibits UVA-Induced MMP-1 Expression by Suppression of MAPK/AP-1 Signaling in HaCaT Keratinocytes and Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Biosynthesis pathway of syringaresinol diglucoside in plants

An In-depth Technical Guide to the Biosynthesis of Syringaresinol (B1662434) Diglucoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol, a furofuran-class lignan (B3055560), and its glycosidic derivatives are secondary metabolites found in a variety of cereals, medicinal plants, and woody tissues.[1][2] Formed from the oxidative coupling of two sinapyl alcohol units, syringaresinol and its glucosides have garnered significant attention from the scientific community for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Syringaresinol diglucoside, a water-soluble form, is of particular interest for its potential bioavailability and therapeutic applications.[3] Understanding the biosynthetic pathway of this compound is critical for its potential production through metabolic engineering and for the development of novel pharmaceuticals.

This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants. It details the enzymatic steps, presents available quantitative data, and furnishes detailed experimental protocols for the study and characterization of this pathway, tailored for researchers, scientists, and drug development professionals.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, which generates the monolignol precursors. This is followed by an oxidative dimerization to form the core lignan structure, and finally, a two-step glycosylation confers water solubility and stability.

-

Phenylpropanoid Pathway to Sinapyl Alcohol: The pathway initiates with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylations, and methylations, converts phenylalanine to feruloyl-CoA. This intermediate is then reduced to coniferaldehyde (B117026) and subsequently to coniferyl alcohol. For syringyl-type lignans (B1203133), coniferaldehyde undergoes further hydroxylation and O-methylation to yield sinapaldehyde (B192390). The final step in monolignol synthesis is the reduction of sinapaldehyde to sinapyl alcohol, a reaction catalyzed by sinapyl alcohol dehydrogenase (SAD).[4]

-

Oxidative Dimerization to Syringaresinol: Two molecules of sinapyl alcohol undergo a stereospecific oxidative radical coupling to form (+)-syringaresinol. This β-β' linkage is catalyzed by oxidative enzymes such as peroxidases (e.g., horseradish peroxidase) or laccases in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).[5][6] The yield for syringaresinol synthesis is often higher than that of its analogue pinoresinol (B1678388) (from coniferyl alcohol) because the methoxy (B1213986) groups at the C5 positions of the sinapyl alcohol aromatic rings prevent other modes of coupling.[5]

-

Stepwise Glycosylation to this compound: The final stage in the biosynthesis is the glycosylation of the syringaresinol aglycone. This is a sequential, two-step process catalyzed by UDP-glycosyltransferases (UGTs).[7] In the first step, a UGT transfers a glucose moiety from a UDP-glucose donor to one of the hydroxyl groups on syringaresinol, forming syringaresinol monoglucoside. A second UGT (or potentially the same enzyme) then adds another glucose molecule to the remaining free hydroxyl group, yielding the final product, this compound.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentration is crucial for understanding pathway flux and for metabolic engineering efforts. While specific kinetic data for UGTs acting on syringaresinol is limited in publicly available literature, data from closely related lignan glycosylation pathways provides a valuable reference.

Table 1: Kinetic Parameters of UGTs Involved in Lignan Glycosylation (Note: Data presented is for the glycosylation of lariciresinol (B1674508) by UGTs from Isatis indigotica as a proxy for syringaresinol glycosylation kinetics.)

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·μM⁻¹) | Reference |

| IiUGT1 | Lariciresinol | 152.3 ± 11.4 | 0.43 ± 0.02 | 0.0028 | [7] |

| IiUGT4 | Lariciresinol | 104.7 ± 9.8 | 0.81 ± 0.03 | 0.0077 | [7] |

| IiUGT71B5a | Lariciresinol | 125.6 ± 10.2 | 0.52 ± 0.02 | 0.0041 | [7] |

Table 2: Reported Content of Syringaresinol and its Glucosides in Various Plant Materials

| Compound | Plant Source / Material | Content | Reference |

| Syringaresinol | Brewer's Spent Grain (BSG) | Accounts for 73% of total lignans | [3] |

| Syringaresinol | Hemp Seed By-products | Identified as a most abundant metabolite | [2] |

| This compound | In vitro microbiota incubation | 4% conversion after 24 hours | [3] |

Experimental Protocols

The study of the this compound pathway involves a multi-step experimental approach, from identifying candidate genes to characterizing the final products.

Protocol 1: Lignan Extraction and Quantification from Plant Material

This protocol provides a general method for extracting and analyzing syringaresinol and its glucosides from plant tissue.

1. Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue to remove water.[8]

-

Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.

-

(Optional) Defat the powder by extraction with a non-polar solvent like petroleum ether or n-hexane, particularly for oil-rich seeds.[9]

2. Extraction:

-

Weigh approximately 100 mg of the dried (or defatted) powder into a microcentrifuge tube.

-

Add 1 mL of 70-80% aqueous methanol (B129727) or ethanol.[10] Aqueous mixtures are effective for extracting both aglycones and more polar glycosides.[8]

-

Vortex thoroughly and incubate in a sonicator bath for 30 minutes at room temperature.

-

Centrifuge at 14,000 x g for 15 minutes. Collect the supernatant.

-

Repeat the extraction on the pellet one more time and pool the supernatants.

3. Hydrolysis (for total lignan content):

-

Note: This step cleaves glycosidic bonds to release the aglycone (syringaresinol) from its glucosides. Omit for analysis of intact glycosides.

-

Evaporate the pooled solvent under a stream of nitrogen.

-

Resuspend the dried extract in 1 M NaOH and incubate at 60°C for 2 hours for alkaline hydrolysis.[11][12]

-

Neutralize the reaction with 1 M HCl and proceed to purification.

4. Purification (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the crude extract (or hydrolyzed sample).

-

Wash with water to remove highly polar impurities.

-

Elute the lignans with methanol.

-

Dry the eluate and reconstitute in a suitable solvent (e.g., 50% methanol) for analysis.

5. HPLC/LC-MS Analysis:

-

System: A High-Performance Liquid Chromatography system coupled with a UV/PDA detector and a Mass Spectrometer (LC-MS/MS).[11][13]

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.[13]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at 280 nm for lignans.[14] For MS, use electrospray ionization (ESI) in negative mode to detect deprotonated molecules [M-H]⁻.[15]

-

Quantification: Generate a standard curve using a pure standard of this compound. Identification is based on matching retention times and mass spectra with the standard.[15]

Protocol 2: Heterologous Expression and Purification of Candidate UGTs

This protocol describes the expression of a plant UGT gene in E. coli for biochemical characterization.

1. Cloning:

-

Amplify the full-length coding sequence of the candidate UGT gene from plant cDNA.

-

Clone the amplified gene into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for purification.[16]

-

Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).[17]

2. Expression:

-

Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.[16]

-

Use the overnight culture to inoculate 500 mL of fresh LB medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.[16]

-

Reduce the temperature to 16-20°C and continue to incubate for 16-20 hours to improve protein solubility.[16]

3. Purification:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer containing 250 mM imidazole).

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.

Protocol 3: UGT Activity Assay using a Bioluminescent Method

This protocol utilizes the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP released during the glycosylation reaction.[18][19]

1. Materials:

-

Purified UGT enzyme.

-

Substrate: Syringaresinol (dissolved in DMSO).

-

Sugar Donor: UDP-glucose.

-

Reaction Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).

-

UDP-Glo™ Glycosyltransferase Assay Kit (contains UDP Detection Reagent).

-

Opaque white 96- or 384-well plates suitable for luminescence measurements.

2. Glycosyltransferase Reaction:

-

Set up the reaction in a total volume of 10-25 µL per well. A typical reaction mixture includes:

-

Reaction Buffer

-

Purified UGT enzyme (e.g., 1-5 µg)

-

Syringaresinol (e.g., 10-200 µM final concentration)

-

UDP-glucose (e.g., 200-500 µM final concentration)

-

-

Include negative controls:

-

No enzyme control (to measure background UDP in reagents).

-

No substrate control (to measure basal UDP-glucose hydrolysis by the enzyme).

-

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for 30-60 minutes.

3. UDP Detection:

-

Allow the reaction plate and the UDP Detection Reagent to equilibrate to room temperature.

-

Add a volume of UDP Detection Reagent equal to the reaction volume (e.g., add 25 µL of reagent to a 25 µL reaction).[18]

-

Mix well on a plate shaker for 1 minute.

-

Incubate at room temperature for 60 minutes to allow the signal to stabilize.[18]

4. Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

The light output is directly proportional to the concentration of UDP produced.

5. Data Analysis and Kinetics:

-

To determine kinetic parameters (K_m_ and V_max_), perform the assay with a fixed, saturating concentration of UDP-glucose while varying the concentration of syringaresinol.[20][21]

-

Plot the initial reaction velocity (luminescence signal per unit time) against the substrate concentration and fit the data to the Michaelis-Menten equation.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-conserved lignan pathway in plants. It relies on the catalytic precision of peroxidases/laccases for dimerization and UDP-glycosyltransferases for the crucial final glycosylation steps. While the overall pathway is understood, further research is needed to identify the specific UGTs responsible for syringaresinol glycosylation in various plant species and to fully characterize their kinetic properties. The protocols and data presented in this guide offer a robust framework for researchers to investigate this pathway, paving the way for the biotechnological production of this valuable compound and the exploration of its full therapeutic potential.

References

- 1. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The last step of syringyl monolignol biosynthesis in angiosperms is regulated by a novel gene encoding sinapyl alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 6. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. worldwide.promega.com [worldwide.promega.com]

- 19. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]

- 20. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Syringaresinol Diglucoside: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol (B1662434) diglucoside, a prominent lignan (B3055560) found in various medicinal plants and dietary sources, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of syringaresinol diglucoside, with a focus on its anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the quantitative data on the inhibitory effects of syringaresinol and its diglucoside on various inflammatory markers. It is important to note that many studies have been conducted on the aglycone form, syringaresinol (Syr), which is also included for comparative purposes.

| Mediator | Cell/Animal Model | Treatment Concentration/Dose | Inhibition (%) / Effect | Reference |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Syringaresinol (25, 50, 100 µM) | Dose-dependent inhibition | [1] |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Syringaresinol (25, 50, 100 µM) | Dose-dependent inhibition | [1] |

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 macrophages | Syringaresinol (25, 50, 100 µM) | Dose-dependent inhibition of protein and mRNA expression | [1] |

| Interleukin-1β (IL-1β) | LPS-stimulated RAW 264.7 macrophages | Syringaresinol (25, 50, 100 µM) | Dose-dependent inhibition of protein and mRNA expression | [1] |

| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 macrophages | Syringaresinol (25, 50, 100 µM) | Dose-dependent inhibition of protein and mRNA expression | [1] |

| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW 264.7 macrophages | Syringaresinol (25, 50, 100 µM) | Dose-dependent inhibition of protein and mRNA expression | [1] |

| Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW 264.7 macrophages | Syringaresinol (25, 50, 100 µM) | Dose-dependent inhibition of protein and mRNA expression | [1] |

| Paw Edema | Carrageenan-induced in mice | Syringaresinol (30 mg/kg) | Significant suppression of edema and inflammatory marker expression | [1] |

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.

-

MAPK Pathway: The compound also modulates the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 and JNK. This further contributes to the suppression of inflammatory responses.

Experimental Protocols

1.3.1. In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in plates and pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a concentration of 1 µg/mL and incubating for the desired time (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using specific ELISA kits.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) are determined by reverse transcription-quantitative polymerase chain reaction.

-

Protein Expression Analysis (Western Blot): Cell lysates are prepared, and the protein levels of iNOS, COX-2, and key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK) are analyzed by western blotting using specific primary and secondary antibodies.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of this compound is often evaluated using various in vitro assays. The following table presents available data, though it is important to note that values can vary between studies due to different experimental conditions.

| Assay | IC50 / EC50 (µg/mL) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Data not consistently available for the diglucoside form. | |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Data not consistently available for the diglucoside form. |

Signaling Pathway

The antioxidant effects of this compound are mediated, in part, by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

References

In Vitro Mechanism of Action of Syringaresinol Diglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Syringaresinol (B1662434) diglucoside, a lignan (B3055560) found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have robustly demonstrated its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. The core mechanism of action revolves around the modulation of key cellular signaling pathways, primarily the inhibition of pro-inflammatory cascades and the activation of antioxidant responses. This technical guide provides a comprehensive overview of the in vitro mechanism of action of syringaresinol diglucoside, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development endeavors.

Core Mechanisms of Action

Syringaresinol and its diglucoside derivative exert their biological effects through a multi-pronged approach at the cellular level. The primary mechanisms elucidated from in vitro studies include potent anti-inflammatory and antioxidant activities.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are predominantly mediated by the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of numerous pro-inflammatory mediators.

In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, syringaresinol treatment has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of NF-κB target genes.[1] Concurrently, syringaresinol attenuates the phosphorylation of key MAPK family members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1]

The concerted inhibition of these pathways results in the decreased production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][2] Furthermore, it suppresses the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively.[1][2] The expression of matrix metalloproteinases (MMPs), such as MMP-1, which are involved in tissue degradation during inflammation, is also downregulated.[2][3]

Antioxidant Activity

Syringaresinol demonstrates significant antioxidant activity, primarily through its ability to scavenge free radicals. This has been quantified in various cell-free assays, where it effectively neutralizes radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[4] The antioxidant capacity is attributed to its phenolic structure, which can donate hydrogen atoms to stabilize reactive oxygen species (ROS).

Beyond direct radical scavenging, syringaresinol is also implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of endogenous antioxidant responses. While direct evidence for the diglucoside is still emerging, related lignans (B1203133) have been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.

Neuroprotective and Anticancer Effects

The neuroprotective effects of syringaresinol derivatives have been observed in neuronal cell models of stress and toxicity. For instance, a syringaresinol glucoside has been shown to protect PC12 cells from corticosterone-induced apoptosis by modulating the Bax/Bcl-2 ratio, inhibiting caspase-3 activity, and preserving mitochondrial membrane potential.[5]

In the context of oncology, syringaresinol has been reported to inhibit the proliferation of cancer cell lines, such as human promyelocytic leukemia HL-60 cells, by inducing cell cycle arrest at the G1 phase and promoting apoptosis.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the efficacy of syringaresinol and its derivatives across different assays.

Table 1: Anti-Inflammatory and Anticancer Activity of Syringaresinol and its Derivatives

| Compound | Cell Line | Assay | Target/Endpoint | IC50 / % Inhibition |

| (+)-Syringaresinol-di-O-β-D-glucoside | SW982 (Human Synovial Sarcoma) | ELISA | IL-6 Production | Potent suppression noted |

| (+)-Syringaresinol-di-O-β-D-glucoside | SW982 (Human Synovial Sarcoma) | ELISA | PGE2 Production | Significant suppression |

| (+)-Syringaresinol | RAW 264.7 (Murine Macrophage) | Griess Assay | NO Production | Dose-dependent inhibition (up to 100 µM) |

| (+)-Syringaresinol | RAW 264.7 (Murine Macrophage) | ELISA | PGE2, TNF-α, IL-1β, IL-6 | Dose-dependent inhibition (25-100 µM)[1] |

| (-)-Syringaresinol | HL-60 (Human Leukemia) | MTT Assay | Cell Viability | Dose- and time-dependent decrease[5] |

| Secoisolariciresinol diglucoside (SDG) | SW480 (Human Colon Carcinoma) | TUNEL Assay | Apoptosis | ~60% apoptotic cells at IC50 (24h) vs. 27% in control[6] |

Table 2: Antioxidant Activity of Syringaresinol

| Compound | Assay | Endpoint | EC50 / IC50 |

| (-)-Syringaresinol | DPPH Radical Scavenging | Radical Scavenging | EC50: 10.77 µg/mL[4] |

| (-)-Syringaresinol | ABTS Radical Scavenging | Radical Scavenging | EC50: 10.35 µg/mL[4] |

Table 3: Neuroprotective Effects of (-)-Syringaresinol-4-O-β-D-glucopyranoside (SRG)

| Concentration of SRG (µM) | Cell Line | Endpoint | Result (% of Control / Change) |

| 5 | PC12 (Corticosterone-induced) | Cell Viability | Increased to ~78% from 65% |

| 10 | PC12 (Corticosterone-induced) | Cell Viability | Increased to ~89% from 65% |

| 20 | PC12 (Corticosterone-induced) | Cell Viability | Increased to ~95% from 65% |

| 5 | PC12 (Corticosterone-induced) | LDH Leakage | Decreased to ~152% from 185% |

| 10 | PC12 (Corticosterone-induced) | LDH Leakage | Decreased to ~126% from 185% |

| 20 | PC12 (Corticosterone-induced) | LDH Leakage | Decreased to ~108% from 185% |

| 5 | PC12 (Corticosterone-induced) | Apoptosis Rate | Decreased to ~25% from 36% |

| 10 | PC12 (Corticosterone-induced) | Apoptosis Rate | Decreased to ~16% from 36% |

| 20 | PC12 (Corticosterone-induced) | Apoptosis Rate | Decreased to ~9% from 36% |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

Anti-Inflammatory Activity in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein/RNA extraction) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid (Griess Reagent A).

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water (Griess Reagent B).

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect cell culture supernatant.

-

Measure the concentrations of IL-6, TNF-α, and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-p65, p-IκBα, p-p38, p-ERK, and p-JNK. Use antibodies for total proteins and a housekeeping gene (e.g., β-actin) as controls.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Antioxidant Activity Assays

Objective: To quantify the free radical scavenging ability of this compound.

Methodology (DPPH Assay):

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare serial dilutions of this compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Neuroprotection Assay in PC12 Cells

Objective: To assess the protective effect of syringaresinol glucoside against corticosterone-induced neurotoxicity.

Methodology:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

-

Seeding: Seed cells in 96-well plates.

-

Treatment: Treat cells with 100 µM corticosterone and co-incubate with various concentrations of syringaresinol glucoside (e.g., 5, 10, 20 µM) for 48 hours.

-

Cell Viability (MTT Assay):

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure absorbance at 570 nm.

-

-

Cell Damage (LDH Assay):

-

Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium using a commercial LDH cytotoxicity assay kit.

-

-

Apoptosis (Annexin V/PI Staining):

-

Harvest the cells and wash with PBS.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Conclusion and Future Directions

The in vitro evidence strongly supports the therapeutic potential of this compound as a potent anti-inflammatory and antioxidant agent, with promising neuroprotective and anticancer activities. Its multifaceted mechanism of action, centered on the inhibition of the NF-κB and MAPK pathways and the modulation of apoptotic pathways, makes it a compelling candidate for further preclinical and clinical investigation.

Future research should focus on obtaining more precise quantitative data, such as IC50 values for the inhibition of specific inflammatory enzymes by the diglucoside form. Furthermore, studies exploring its effects on other relevant signaling pathways, such as the Nrf2 antioxidant response pathway, will provide a more complete picture of its mechanism of action. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to harness the therapeutic potential of this promising natural compound.

References

- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syringaresinol Inhibits UVA-Induced MMP-1 Expression by Suppression of MAPK/AP-1 Signaling in HaCaT Keratinocytes and Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secoisolariciresinol diglucoside induces caspase-3-mediated apoptosis in monolayer and spheroid cultures of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Syringaresinol Diglucoside Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol (B1662434) diglucoside, a prominent lignan (B3055560) found in various medicinal plants and dietary sources, and its corresponding metabolites, have garnered significant scientific attention for their diverse pharmacological activities. Upon ingestion, syringaresinol diglucoside is metabolized by the gut microbiota to its aglycone, syringaresinol, which can be further converted to the enterolignans enterodiol (B191174) and enterolactone. This technical guide provides a comprehensive overview of the biological activities of these metabolites, with a focus on their anti-diabetic, antioxidant, anti-inflammatory, and neuroprotective effects. Detailed experimental methodologies and quantitative data from preclinical studies are presented to facilitate further research and drug development endeavors.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom. This compound is a notable member of this family, recognized for its potential health benefits. The biological efficacy of this compound is largely attributed to the metabolic transformations it undergoes within the host. The initial deglycosylation by gut bacteria to form syringaresinol is a critical step, leading to the formation of more readily absorbable and biologically active molecules. Subsequent metabolism can produce enterolignans, which have been the subject of extensive research. This guide synthesizes the current understanding of the multifaceted biological activities of syringaresinol and its key metabolites.

Metabolism of this compound

The metabolic journey of this compound begins in the colon, where it is hydrolyzed by bacterial β-glucosidases to its aglycone, syringaresinol. Syringaresinol can then be absorbed or further metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone. This bioconversion is a crucial step for the systemic bioavailability and subsequent biological activities of the parent compound.

Anti-diabetic and Metabolic Modulatory Effects

This compound and its metabolites have demonstrated significant potential in the management of diabetes and related metabolic disorders. In vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic animal models have provided compelling evidence of their anti-hyperglycemic and lipid-lowering properties.

Quantitative Data on Anti-diabetic Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-diabetic effects of this compound (SOG) in STZ-induced diabetic mice.

Table 1: Effect of this compound (SOG) on Blood Glucose and Serum Insulin Levels in STZ-Induced Diabetic Mice [1]

| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mmol/L) | Serum Insulin (mU/L) |

| Normal Control | - | 5.8 ± 0.7 | 15.2 ± 1.8 |

| Diabetic Model | - | 25.4 ± 2.1 | 6.8 ± 0.9 |

| SOG | 25 | 18.1 ± 1.5 | 9.5 ± 1.1 |

| SOG | 50 | 13.5 ± 1.2 | 11.8 ± 1.3 |

| SOG | 75 | 9.2 ± 0.9 | 13.9 ± 1.5 |

| *p < 0.05 compared to the diabetic model group. Data are presented as mean ± standard deviation. |

Table 2: Effect of this compound (SOG) on Serum Lipid Profile in STZ-Induced Diabetic Mice [1]

| Treatment Group | Dose (mg/kg) | TC (mmol/L) | TG (mmol/L) | LDL-C (mmol/L) | VLDL-C (mmol/L) |

| Normal Control | - | 3.2 ± 0.4 | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.4 ± 0.1 |

| Diabetic Model | - | 6.9 ± 0.8 | 2.1 ± 0.3 | 3.5 ± 0.5 | 1.0 ± 0.2 |

| SOG | 25 | 5.4 ± 0.6 | 1.6 ± 0.2 | 2.7 ± 0.4 | 0.7 ± 0.1 |

| SOG | 50 | 4.3 ± 0.5 | 1.2 ± 0.1 | 2.0 ± 0.3 | 0.5 ± 0.1 |

| SOG | 75 | 3.5 ± 0.4 | 0.9 ± 0.1 | 1.3 ± 0.2 | 0.4 ± 0.1 |

| *p < 0.05 compared to the diabetic model group. TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; VLDL-C: Very Low-Density Lipoprotein Cholesterol. Data are presented as mean ± standard deviation. |

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model

This protocol outlines the induction of type 1 diabetes in mice using streptozotocin, a chemical agent toxic to pancreatic β-cells.

-

Animals: Male Kunming mice (18-22 g) are typically used.

-

Induction: A freshly prepared solution of STZ in 0.1 M citrate (B86180) buffer (pH 4.5) is administered via a single intraperitoneal injection at a dose of 150 mg/kg body weight.

-

Confirmation of Diabetes: Blood glucose levels are monitored 72 hours post-injection. Mice with fasting blood glucose levels ≥ 11.1 mmol/L are considered diabetic and are used for subsequent experiments.

-

Treatment: Diabetic mice are randomly divided into groups and treated with this compound (e.g., 25, 50, and 75 mg/kg body weight) or vehicle control daily via oral gavage for a specified period (e.g., 4 weeks).

-

Monitoring: Body weight, food intake, water intake, and fasting blood glucose levels are monitored regularly. At the end of the treatment period, blood and tissue samples are collected for biochemical analysis.

Antioxidant Activity

Syringaresinol and its metabolites exhibit potent antioxidant properties, which are believed to underlie many of their therapeutic effects. They can scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes.

Quantitative Data on Antioxidant Effects

The following table summarizes the impact of this compound (SOG) on key oxidative stress markers in the kidney tissue of STZ-induced diabetic mice.

Table 3: Effect of this compound (SOG) on Renal Oxidative Stress Markers in STZ-Induced Diabetic Mice [1]

| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | T-AOC (U/mg protein) |

| Normal Control | - | 2.1 ± 0.3 | 125.4 ± 10.2 | 35.8 ± 3.1 | 15.6 ± 1.4 |

| Diabetic Model | - | 5.8 ± 0.6 | 68.2 ± 5.9 | 18.2 ± 1.9 | 7.3 ± 0.8 |

| SOG | 25 | 4.3 ± 0.5 | 85.7 ± 7.3 | 24.1 ± 2.2 | 10.1 ± 1.0 |

| SOG | 50 | 3.1 ± 0.4 | 102.3 ± 9.1 | 29.5 ± 2.7 | 12.8 ± 1.1 |

| SOG | 75 | 2.3 ± 0.3 | 118.9 ± 10.5 | 34.2 ± 3.0 | 14.9 ± 1.3 |

| *p < 0.05 compared to the diabetic model group. MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; T-AOC: Total Antioxidant Capacity. Data are presented as mean ± standard deviation. |

Signaling Pathway: Keap1-Nrf2 Antioxidant Response

Syringaresinol has been shown to protect against oxidative stress by activating the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like syringaresinol, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes such as SOD and CAT.

References

Syringaresinol Diglucoside: A Technical Guide on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol (B1662434) diglucoside, a prominent lignan (B3055560) found in various plant species, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of its biological effects, focusing on the underlying molecular mechanisms, quantitative data from key experimental studies, and detailed methodologies for its evaluation. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Effects of Syringaresinol and its Derivatives

The antioxidant capacity of syringaresinol and its diglucoside is attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems. Lignans, in general, are known to protect against DNA damage and lipid peroxidation.[1]

Quantitative Antioxidant Activity

The free radical scavenging activity of syringaresinol has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below, providing a comparative measure of its antioxidant potency against common synthetic antioxidants.

| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |

| Syringaresinol | DPPH | 1.73 | 4.13 | [2] |

| Syringaresinol | DPPH | - | 16.90 ± 0.89 | [3] |

| Syringaresinol | ABTS | 2.10 | 5.02 | [2] |

| BHT (Butylated hydroxytoluene) | DPPH | 3.08 | 13.97 | [2] |

| Trolox | DPPH | 35.38 - 99.07 | 141.35 - 395.82 | [2] |

| Trolox | ABTS | 2.34 | 9.35 | [2] |

| Vitamin C | DPPH | - | 15.01 ± 0.81 | [3] |

Note: The molecular weight of Syringaresinol is 418.45 g/mol , BHT is 220.35 g/mol , Trolox is 250.29 g/mol , and Vitamin C is 176.12 g/mol . These were used for the conversion from µg/mL to µM where applicable.

Anti-inflammatory Effects of Syringaresinol Diglucoside

Syringaresinol and its diglucoside have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. These effects are primarily mediated through the modulation of key inflammatory signaling pathways.

Modulation of Inflammatory Mediators

Studies have shown that syringaresinol can effectively reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models.[4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[5]

In Vitro Inhibition of Pro-inflammatory Mediators by (+)-Syringaresinol in LPS-stimulated RAW 264.7 Cells [4]

| Mediator | Concentration of (+)-Syringaresinol (µM) | % Inhibition (approx.) |

| Nitric Oxide (NO) | 100 | ~75% |

| Prostaglandin E2 (PGE2) | 100 | ~80% |

| Tumor Necrosis Factor-alpha (TNF-α) | 100 | ~70% |

| Interleukin-1beta (IL-1β) | 100 | ~65% |

| Interleukin-6 (IL-6) | 100 | ~85% |

Data is estimated from graphical representations in the cited literature and represents the highest concentration tested.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of syringaresinol have also been confirmed in animal models. In a carrageenan-induced paw edema model in mice, oral administration of syringaresinol significantly reduced swelling and the expression of inflammatory markers in the paw tissue.[4]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of syringaresinol and its diglucoside are underpinned by their ability to interfere with critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS, COX-2, and various pro-inflammatory cytokines.[6] Syringaresinol has been shown to inhibit the activation of NF-κB in LPS-stimulated cells.[4] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target inflammatory genes.[4][7]

NF-κB Signaling Pathway Inhibition by this compound.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response.[4] Syringaresinol has been observed to suppress the phosphorylation of these MAPKs in response to inflammatory stimuli, further contributing to its anti-inflammatory effects.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antioxidant and anti-inflammatory properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[2][8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (B145695)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[2]

-

Sample preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.[2]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[2]

Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9]

Materials:

-

ABTS (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2]

-

Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

-

Sample preparation: Prepare various concentrations of the test compound.

-

Reaction: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.[2]

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[2]

-

Measurement: Measure the absorbance at 734 nm.[2]

-

Calculation: The percentage of scavenging is calculated as in the DPPH assay, and the IC50 value is determined.[2]

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This cell-based assay is commonly used to evaluate the anti-inflammatory potential of compounds.[4]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for Nitric Oxide measurement)

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^5 cells/mL.[4]

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.[4]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[4]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Workflow for In Vitro Anti-inflammatory Assay.

Conclusion

This compound exhibits promising antioxidant and anti-inflammatory properties, supported by a growing body of scientific evidence. Its ability to scavenge free radicals and modulate key inflammatory signaling pathways, such as NF-κB and MAPK, highlights its potential as a therapeutic agent for oxidative stress and inflammation-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this potent natural compound. Future investigations should focus on its bioavailability, metabolism, and efficacy in more complex preclinical and clinical models.

References

- 1. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

Investigating the Phytoestrogenic Activity of Syringaresinol Diglucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol (B1662434) diglucoside (SDG), a lignan (B3055560) found in various plants, has garnered interest for its potential phytoestrogenic activity. This technical guide provides a comprehensive overview of the current understanding of SDG's effects on estrogenic pathways. It is now understood that SDG itself exhibits low intrinsic estrogenic activity. Its biological effects are primarily attributed to its enteric bacterial metabolites, enterolactone (B190478) (EL) and enterodiol (B191174) (ED). These enterolignans act as selective estrogen receptor modulators (SERMs), influencing cellular processes through interactions with estrogen receptors and modulation of key signaling pathways. This document details the metabolism of SDG, its impact on estrogen receptor signaling and cell proliferation, and its role in bone metabolism. Detailed experimental protocols for key assays and visual representations of the underlying signaling mechanisms are provided to facilitate further research in this area.

Introduction

Phytoestrogens are plant-derived compounds that can mimic the effects of endogenous estrogens due to their structural similarity to 17β-estradiol. Lignans represent a significant class of phytoestrogens, and syringaresinol diglucoside is a notable member of this family. Found in a variety of dietary sources, SDG undergoes metabolic transformation by gut microbiota into the biologically active compounds enterolactone and enterodiol. These metabolites are absorbed and can exert estrogenic or anti-estrogenic effects depending on the hormonal environment and target tissue.[1][2] This guide synthesizes the current knowledge on the phytoestrogenic activity of SDG and its metabolites, providing a technical resource for researchers in pharmacology, endocrinology, and drug discovery.

Metabolism of this compound

This compound is not directly absorbed in the upper gastrointestinal tract. In the colon, gut bacteria hydrolyze the glycosidic bonds, releasing the aglycone, syringaresinol. Subsequently, a series of demethylation and dehydroxylation reactions convert syringaresinol into the enterolignans, enterodiol (ED) and enterolactone (EL). These metabolites are then absorbed into the bloodstream and circulate throughout the body, where they can interact with estrogen receptors.

Quantitative Data on Phytoestrogenic Activity

While extensive research has been conducted, specific quantitative values for the estrogen receptor binding affinity (IC50 or Ki) and the proliferative effects in estrogen-responsive cells (EC50) for this compound and its primary metabolites, enterolactone and enterodiol, are not consistently reported across the literature. The available data is often descriptive or semi-quantitative.

Table 1: Estrogen Receptor Binding and Cell Proliferation Data

| Compound | Estrogen Receptor (ER) Binding Affinity | MCF-7 Cell Proliferation | Source(s) |

| This compound (SDG) | Low to negligible direct binding. | No significant effect on proliferation. | [3] |

| Enterolactone (EL) | Binds to both ERα and ERβ. Considered a weak estrogen. | Stimulates proliferation at low concentrations (0.5-2 µM). Inhibits proliferation at higher concentrations (>10 µM). Can inhibit estradiol-stimulated growth. | [1][4] |

| Enterodiol (ED) | Binds to both ERα and ERβ. | Stimulates proliferation of MCF-7 cells. | [2] |

Note: The lack of precise, standardized quantitative data highlights a key area for future research to enable direct comparison with endogenous estrogens and other phytoestrogens.

Signaling Pathways Modulated by SDG Metabolites

The biological effects of enterolactone and enterodiol are mediated through their interaction with multiple signaling pathways, most notably the estrogen receptor pathway and the NF-κB pathway.

Estrogen Receptor Signaling Pathway

Enterolactone and enterodiol, like 17β-estradiol, can bind to estrogen receptors (ERα and ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction initiates the transcription of estrogen-responsive genes, which can lead to various cellular responses, including cell proliferation. Additionally, these metabolites can activate non-genomic estrogen signaling pathways, such as the Erk1/2 and PI3K/Akt pathways, leading to more rapid cellular effects.[5]

NF-κB Signaling Pathway

Enterolactone and enterodiol have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. They can prevent the degradation of IκB, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6][7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide researchers in the investigation of the phytoestrogenic activity of this compound and its metabolites.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Protocol:

-

Preparation of Estrogen Receptor: Utilize a source of estrogen receptors, such as the cytosol from the uteri of ovariectomized rats.[8]

-